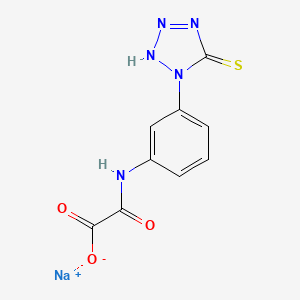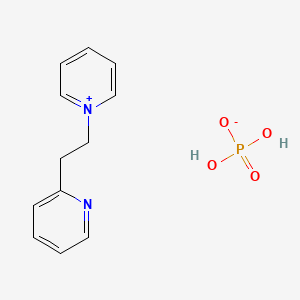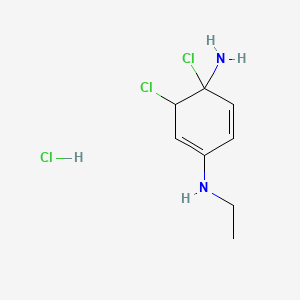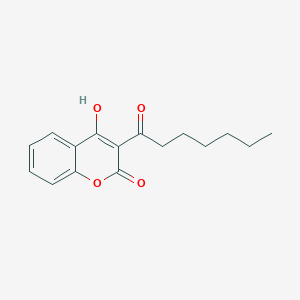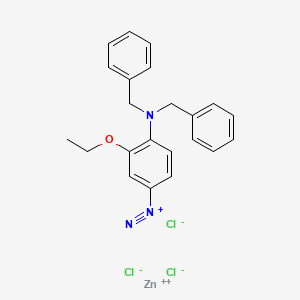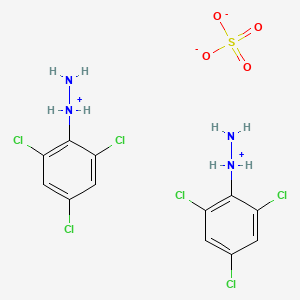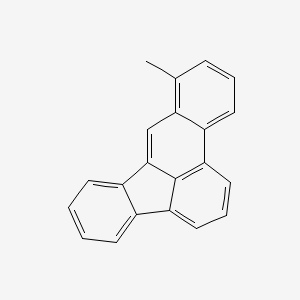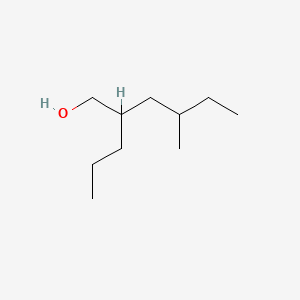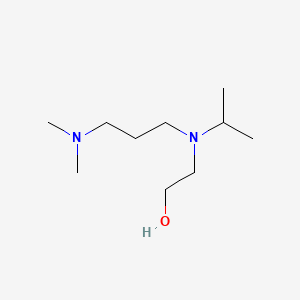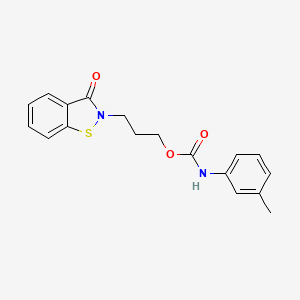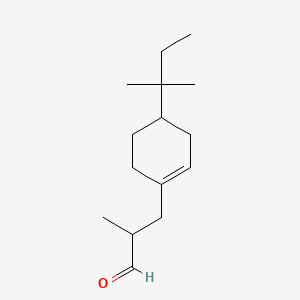
4-(1,1-Dimethylpropyl)-alpha-methylcyclohexene-1-propan-1-al
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1-Dimethylpropyl)-alpha-methylcyclohexene-1-propan-1-al is an organic compound with a complex structure that includes a cyclohexene ring, a propyl group, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dimethylpropyl)-alpha-methylcyclohexene-1-propan-1-al typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of cyclohexene with 1,1-dimethylpropyl chloride in the presence of a strong base, followed by the introduction of the aldehyde group through oxidation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Dimethylpropyl)-alpha-methylcyclohexene-1-propan-1-al undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclohexene ring can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-(1,1-Dimethylpropyl)-alpha-methylcyclohexene-1-propan-1-al has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1,1-Dimethylpropyl)-alpha-methylcyclohexene-1-propan-1-al involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membranes or interfere with essential metabolic processes in microorganisms. The compound’s effects are often concentration-dependent and can vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(1,1-Dimethylpropyl)-alpha-methyl-benzenepropanal: Shares a similar structural framework but with a benzene ring instead of a cyclohexene ring.
4-(1,1-Dimethylpropyl)-phenol: Contains a phenol group instead of an aldehyde group.
Uniqueness
4-(1,1-Dimethylpropyl)-alpha-methylcyclohexene-1-propan-1-al is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
94200-92-7 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
2-methyl-3-[4-(2-methylbutan-2-yl)cyclohexen-1-yl]propanal |
InChI |
InChI=1S/C15H26O/c1-5-15(3,4)14-8-6-13(7-9-14)10-12(2)11-16/h6,11-12,14H,5,7-10H2,1-4H3 |
InChI Key |
FMFYFUNZTWZIGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1CCC(=CC1)CC(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


